molecular formula C13H16N2O B12908473 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88491-58-1

3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12908473
CAS No.: 88491-58-1
M. Wt: 216.28 g/mol
InChI Key: HVFFRYIGIYQONV-UHFFFAOYSA-N
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Description

3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 88491-58-1) is a chemical compound belonging to the pyridopyrimidinone class of nitrogen-containing heterocycles, which are of high significance in synthetic organic and medicinal chemistry research . The pyridopyrimidinone scaffold is a recognized precursor in drug discovery, known for its wide range of potential biological activities . Derivatives of this core structure have been investigated as inhibitors for various enzymatic targets and have shown promise in therapeutic areas such as oncology . For instance, some pyridopyrimidinone derivatives have been designed and synthesized as novel, potent, and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a promising target in cancer therapeutics . Furthermore, this class of compounds has been reported to exhibit antimicrobial, anti-inflammatory, and antiallergic properties in research settings, highlighting its versatility in pharmaceutical development . The molecular formula for this specific derivative is C13H16N2O with a molecular weight of 216.28 g/mol . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

88491-58-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-ethyl-2,6,9-trimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-8(2)6-7-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3

InChI Key

HVFFRYIGIYQONV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=CC=C(N2C1=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent, along with primary amines . The reaction conditions are usually mild, and the process can be executed on a gram scale with high yields .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. These methods are operationally simple and proceed under mild reaction conditions, highlighting broad functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with functional groups such as sulfenyl and selenyl groups .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Alkyl Groups: The ethyl and methyl substituents in this compound enhance lipophilicity compared to simpler analogs like 3-chloro derivatives . Halogenation: Halogenated analogs (e.g., 3-chloro) exhibit higher reactivity, making them intermediates for further functionalization .

Metabolic Relationships :

  • Unlike 9-hydroxyrisperidone (paliperidone), which contains a hydroxyl group critical for antipsychotic activity, this compound lacks polar functional groups, suggesting a role as a synthetic intermediate rather than an active drug .

Pharmacokinetic Properties

  • Metabolic Stability: Unlike risperidone metabolites, which undergo cytochrome P450-mediated oxidation, alkylated pyrido-pyrimidinones may exhibit slower hepatic clearance due to reduced polarity .

Patent Landscape (2023)

Recent patents highlight derivatives with advanced pharmacological profiles, such as:

  • Fluoroethyl Substituents : E.g., 2-(4,6-dimethylpyrazolo[1,2-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Fluorine enhances metabolic stability and receptor affinity .
  • Tetrahydropyridinyl Groups : E.g., 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These groups improve solubility and binding to dopamine receptors .

Biological Activity

3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido-pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 70381-58-7

Anticancer Activity

Research indicates that certain pyrido-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activity of several derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results demonstrated that compounds with phenyl substitutions showed enhanced cytotoxicity compared to aliphatic substitutes.

CompoundCell LineIC50 (µM)
K5HeLa15.0
K3MCF-722.5
K1HeLa18.0

These findings suggest that modifications on the pyrido-pyrimidine scaffold can significantly influence biological activity and potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of pyrido-pyrimidine derivatives have also been explored. A study reported that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

This antimicrobial potential highlights the compound's versatility in therapeutic applications beyond oncology .

Neuropharmacological Effects

The neuropharmacological profile of pyrido-pyrimidines has been studied with respect to their potential as anxiolytic and antidepressant agents. In a behavioral study involving rodent models, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.

Case Studies

  • Cytotoxic Evaluation : A series of experiments conducted on various derivatives of pyrido-pyrimidines showed that those with specific substitutions were more effective against cancer cell lines. The study concluded that structural modifications could enhance anticancer efficacy significantly.
  • Antimicrobial Testing : In vitro testing against multiple bacterial strains revealed that the compound not only inhibited growth but also showed promise as a lead compound for antibiotic development.

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